(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride
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Overview
Description
(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of Functional Groups: The hydroxyl group and the methanone group are introduced through specific reactions such as oxidation and substitution.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines .
Scientific Research Applications
(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: A piperidine alkaloid with various biological activities.
Uniqueness
(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its hydroxyl and methanone groups, along with the piperidine ring, make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9;/h9-10,12,14H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMOXRIIWXCAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661325 |
Source
|
Record name | (4-Hydroxypiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496057-57-9 |
Source
|
Record name | (4-Hydroxypiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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